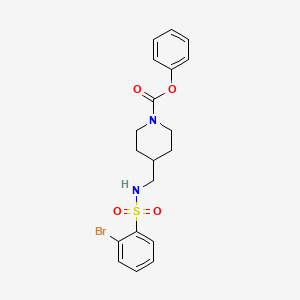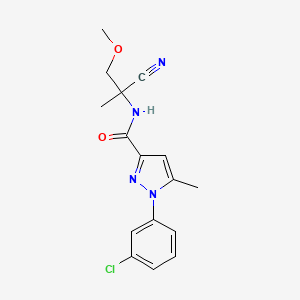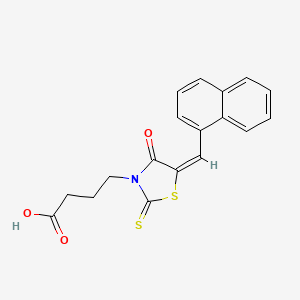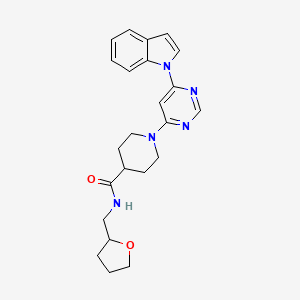![molecular formula C14H16FNO2S B2512520 (1R,5S)-8-((4-fluoro-2-methylphenyl)sulfonyl)-8-azabicyclo[3.2.1]oct-2-ene CAS No. 1797182-59-2](/img/structure/B2512520.png)
(1R,5S)-8-((4-fluoro-2-methylphenyl)sulfonyl)-8-azabicyclo[3.2.1]oct-2-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(1R,5S)-8-((4-fluoro-2-methylphenyl)sulfonyl)-8-azabicyclo[3.2.1]oct-2-ene, also known as AZD3783, is a novel compound that has been developed as a potential treatment for various neurological disorders. The compound belongs to the class of bicyclic azabicyclooctanes and has shown promising results in preclinical studies.
Scientific Research Applications
Molecular Recognition and Complexation
Research on spherical shape complementarity emphasizes the importance of molecular recognition in the complexation of noncharged organic guests by specific hosts, such as p-sulfonatocalix[4]arene. The study of bicyclic azoalkanes, including derivatives similar to the compound of interest, demonstrated high binding constants attributed to the spherical shape complementarity between the guest and the conical cavity offered by the host. This finding underscores the potential of these structures in designing molecular recognition systems (Bakirci, Koner, & Nau, 2005).
Synthesis and Chemical Transformations
Another aspect of research involves the synthesis of 2-azabicyclo[3.2.1]oct-3-enes from specific reactions, presenting a method to obtain structures with potential pharmacological properties. This synthesis pathway highlights the versatility of azabicyclo compounds in chemical transformations and their applications in developing new therapeutic agents (Gregory, Bullock, & Chen, 1985).
Fluorination Techniques
The development of new fluorination techniques using 1-alkyl-4-fluoro-1,4-diazabicyclo[2.2.2]octane salts showcases the relevance of these compounds in site-selective fluorination of organic substrates. This research not only advances the understanding of fluorination processes but also opens up new possibilities for the selective introduction of fluorine atoms into complex molecules, enhancing their pharmacological properties (Lal, 1993).
Antibacterial and β-lactamase Inhibitory Activity
The synthesis of carbapenems with a sulfonyl group in the C-6 side-chain from azabicyclo compounds, including 7-azabicyclo derivatives, has been explored. These compounds have shown good antibacterial activity and potent β-lactamase inhibitory activity, highlighting their potential in antibiotic development (Tamura et al., 1987).
Host-Guest Chemistry
Studies on the complexation behavior and kinetics of azabicyclo[2.2.2]oct-2-ene derivatives provide insights into host-guest chemistry and supramolecular interactions. Such research underscores the utility of these compounds in understanding and designing supramolecular systems for various applications, including sensing and catalysis (Nau & Wang, 2002).
properties
IUPAC Name |
8-(4-fluoro-2-methylphenyl)sulfonyl-8-azabicyclo[3.2.1]oct-2-ene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16FNO2S/c1-10-9-11(15)5-8-14(10)19(17,18)16-12-3-2-4-13(16)7-6-12/h2-3,5,8-9,12-13H,4,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTJAYNSOJLXIAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)S(=O)(=O)N2C3CCC2C=CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16FNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-[(2,4-dimethylanilino)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B2512443.png)
![5-Benzenesulfonyl-5H-pyrrolo[3,2-d]pyrimidine-6-carboxylic acid](/img/structure/B2512445.png)
![1,1-Bis(4-chlorophenyl)-2-[(2,6-dichlorophenyl)sulfanyl]-1-ethanol](/img/structure/B2512446.png)
![diethyl 5-{(2Z)-2-[2-[(3-methoxyphenyl)amino]-1-(4-nitrobenzoyl)-2-oxoethylidene]hydrazino}-3-methylthiophene-2,4-dicarboxylate](/img/structure/B2512447.png)

![{[(4-Ethylphenyl)methyl]carbamoyl}methyl 2,4-dichlorobenzoate](/img/structure/B2512450.png)

![N-[1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]adamantane-1-carboxamide](/img/structure/B2512453.png)


![2-[(3-Cyano-4,6-dimethylpyridin-2-yl)sulfanyl]acetic acid](/img/structure/B2512460.png)